

# Egfr-IN-103: Activity Against T790M and C797S EGFR Mutations - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|--|
| Compound Name:       | Egfr-IN-103 |           |  |  |  |  |  |
| Cat. No.:            | B12377461   | Get Quote |  |  |  |  |  |

Researchers in the field of non-small cell lung cancer (NSCLC) are in a continuous race to overcome acquired resistance to targeted therapies. The emergence of the T790M and subsequent C797S mutations in the epidermal growth factor receptor (EGFR) has rendered many third-generation tyrosine kinase inhibitors (TKIs) ineffective. This guide provides a comparative overview of the activity of EGFR inhibitors against these challenging resistance mutations, with a focus on the available data for compounds designed to address this therapeutic gap.

Recent research efforts have been directed towards the development of fourth-generation EGFR inhibitors that can effectively target the double and triple mutant forms of EGFR, including those harboring the T790M and C797S mutations. These mutations pose a significant clinical challenge, as the T790M "gatekeeper" mutation confers resistance to early-generation TKIs, and the C797S mutation blocks the covalent binding of irreversible third-generation inhibitors like osimertinib.[1][2]

Currently, there is a lack of publicly available scientific literature, patent filings, or supplier data detailing the biochemical, cellular, or in vivo activity of a compound specifically designated as "**Egfr-IN-103**" against T790M and C797S EGFR mutations. Extensive searches have not yielded any specific information on a molecule with this identifier.

However, to provide a relevant comparative context for researchers, this guide will focus on the broader landscape of fourth-generation EGFR inhibitors and their activity against these critical



resistance mutations, drawing on data from publicly available studies on other named compounds.

### The Challenge of T790M and C797S Mutations

The EGFR signaling pathway is a critical driver in many NSCLCs. Acquired resistance to EGFR TKIs is a major hurdle in the long-term treatment of these cancers.

- T790M Mutation: This mutation in exon 20 of the EGFR gene increases the ATP affinity of the kinase domain, reducing the efficacy of first and second-generation EGFR TKIs.
- C797S Mutation: This mutation, also in exon 20, replaces the cysteine residue at position 797 with a serine. This change prevents the formation of a covalent bond with irreversible inhibitors like osimertinib, leading to resistance.[1][2]

The development of inhibitors that can overcome the C797S mutation is a key focus in current drug discovery efforts.

#### Fourth-Generation EGFR Inhibitors: A New Frontier

A new wave of EGFR TKIs, often referred to as fourth-generation inhibitors, is being developed to address the challenge of C797S-mediated resistance. These inhibitors can be broadly categorized into two main classes:

- Reversible, ATP-competitive inhibitors: These molecules are designed to bind non-covalently to the ATP-binding pocket of EGFR, thus circumventing the resistance mechanism conferred by the C797S mutation.
- Allosteric inhibitors: These compounds bind to a site on the EGFR kinase domain that is
  distinct from the ATP-binding pocket. This allosteric modulation can inhibit kinase activity in a
  manner that is insensitive to mutations in the ATP-binding site, including C797S.

# Comparative Efficacy of Fourth-Generation EGFR Inhibitors

While specific data for "**Egfr-IN-103**" is unavailable, the following table summarizes the reported activity of other notable fourth-generation EGFR inhibitors against EGFR T790M and



C797S mutations to provide a benchmark for researchers.

| Comp<br>ound<br>Name | Mecha<br>nism<br>of<br>Action   | Target<br>EGFR<br>Mutati<br>on                 | IC50<br>(Bioch<br>emical<br>Assay)          | Cell<br>Line                        | IC50<br>(Cellul<br>ar<br>Assay)    | In Vivo<br>Model       | Antitu<br>mor<br>Efficac<br>y              | Refere<br>nce |
|----------------------|---------------------------------|------------------------------------------------|---------------------------------------------|-------------------------------------|------------------------------------|------------------------|--------------------------------------------|---------------|
| EAI045               | Allosteri<br>c<br>Inhibitor     | L858R/<br>T790M/<br>C797S                      | Not<br>reporte<br>d as a<br>single<br>agent | Ba/F3-<br>L858R/<br>T790M/<br>C797S | Potent<br>with<br>cetuxim<br>ab    | Mouse<br>xenogra<br>ft | Effectiv e in combin ation with cetuxim ab | [1]           |
| BI-4020              | Not<br>specifie<br>d            | del19/T<br>790M/C<br>797S                      | Not<br>specifie<br>d                        | PC-9-<br>del19/T<br>790M/C<br>797S  | Not<br>specifie<br>d               | Mouse<br>xenogra<br>ft | Signific<br>ant<br>tumor<br>regressi<br>on |               |
| Brigatini<br>b       | ALK<br>and<br>EGFR<br>Inhibitor | del19/T<br>790M/C<br>797S                      | 67.2 nM                                     | Ba/F3-<br>del19/T<br>790M/C<br>797S | Not<br>specifie<br>d               | Mouse<br>model         | Marked<br>effects<br>with<br>cetuxim<br>ab |               |
| Compo<br>und 34      | Reversi<br>ble<br>Inhibitor     | del19/T<br>790M/C<br>797S &<br>L858R/<br>T790M | Not<br>specifie<br>d                        | Ba/F3-<br>del19/T<br>790M/C<br>797S | Inhibite<br>d<br>prolifera<br>tion | Not<br>specifie<br>d   | Not<br>specifie<br>d                       |               |

Note: IC50 values represent the concentration of the drug that inhibits 50% of the target's activity. Lower values indicate higher potency.

# **Experimental Methodologies**



The evaluation of novel EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

### **Biochemical Kinase Assays**

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR protein variants (e.g., L858R/T790M, del19/T790M/C797S). A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the phosphorylation of a substrate peptide by the EGFR kinase.

Protocol Outline for HTRF Assay:

- Purified recombinant EGFR mutant protein is incubated with the test compound at various concentrations.
- A substrate peptide and ATP are added to initiate the kinase reaction.
- The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled antiphospho-substrate antibody and an XL665-labeled streptavidin) are added.
- The fluorescence signal is measured, which is proportional to the amount of phosphorylated substrate.
- IC50 values are calculated from the dose-response curves.

#### **Cellular Proliferation Assays**

These assays assess the ability of a compound to inhibit the growth of cancer cell lines engineered to express specific EGFR mutations. The MTT assay or CellTiter-Glo assay are commonly used methods.

Protocol Outline for Cell Proliferation Assay:

- Cancer cells expressing the EGFR mutations of interest (e.g., Ba/F3 or PC-9 cells) are seeded in 96-well plates.
- Cells are treated with a range of concentrations of the test compound.



- After a defined incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added to the wells.
- The absorbance or luminescence is measured, which correlates with the number of viable cells.
- IC50 values are determined from the resulting dose-response curves.

#### In Vivo Xenograft Models

To evaluate the antitumor efficacy of a compound in a living organism, human cancer cells expressing the target EGFR mutations are implanted into immunocompromised mice.

Protocol Outline for Mouse Xenograft Model:

- Human NSCLC cells (e.g., PC-9 or NCI-H1975) with the desired EGFR mutations are injected subcutaneously or orthotopically into immunodeficient mice.
- Once tumors are established, mice are randomized into treatment and control groups.
- The test compound is administered to the treatment group (e.g., orally or intraperitoneally) at a specified dose and schedule.
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway with the T790M and C797S resistance mutations and a typical experimental workflow for evaluating a novel EGFR inhibitor.

Caption: EGFR signaling pathway with T790M and C797S resistance mutations.





Click to download full resolution via product page

Caption: Typical experimental workflow for evaluating a novel EGFR inhibitor.

#### Conclusion

While specific data on "Egfr-IN-103" remains elusive in the public domain, the broader landscape of fourth-generation EGFR inhibitor development offers significant promise for overcoming resistance mediated by the T790M and C797S mutations. Researchers are actively pursuing both reversible ATP-competitive and allosteric inhibitors to address this critical unmet need in the treatment of NSCLC. The comparative data and experimental methodologies presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working in this rapidly evolving field. As new data on novel inhibitors becomes available, it will be crucial to continue this comparative analysis to identify the most promising therapeutic candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Egfr-IN-103: Activity Against T790M and C797S EGFR Mutations A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377461#egfr-in-103-activity-against-t790m-and-c797s-egfr-mutations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com